5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide

Description

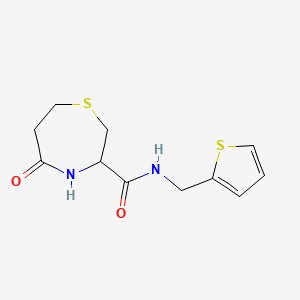

5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system with a ketone group at the 5-position and a carboxamide substituent at the 3-position. Crystallographic tools such as SHELX and SIR97 (discussed in and ) are critical for resolving its three-dimensional conformation, which is essential for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S2/c14-10-3-5-16-7-9(13-10)11(15)12-6-8-2-1-4-17-8/h1-2,4,9H,3,5-7H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONLQYVPDAYSIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide typically involves the following steps:

-

Formation of the Thiazepane Ring: : The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone. The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Introduction of the Thiophene Moiety: : The thiophene moiety can be introduced through a nucleophilic substitution reaction. A thiophene derivative, such as thiophen-2-ylmethyl chloride, is reacted with the thiazepane intermediate in the presence of a base like triethylamine or sodium hydride.

-

Formation of the Carboxamide Group: : The carboxamide group can be introduced by reacting the intermediate with an appropriate amine or amide reagent under mild conditions. Common reagents include acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene moiety, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

-

Reduction: : Reduction reactions can occur at the carbonyl group of the carboxamide, leading to the formation of amines or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety. Reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate.

Reduction: LiAlH4, NaBH4.

Substitution: Alkyl halides, acyl chlorides, bases like triethylamine or sodium hydride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide has several scientific research applications:

-

Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can be used as a lead compound for the development of new drugs.

-

Medicine: : Due to its potential biological activities, it is investigated for therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals targeting specific diseases.

-

Industry: : The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of 5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways:

-

Molecular Targets: : The compound may interact with enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.

-

Pathways Involved: : The compound may affect various cellular pathways, such as those involved in cell proliferation, apoptosis, or signal transduction. By modulating these pathways, it can exert its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The compound shares structural similarities with derivatives such as 5-oxo-N-(pyridin-3-yl)-1,4-thiazepane-3-carboxamide (BG16288) and N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide (BG16289) ().

Table 1: Molecular Data for Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Substituent Features |

|---|---|---|---|

| 5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide (Target) | C₁₀H₁₃N₂O₂S₂ | 281.36 g/mol | Thiophen-2-ylmethyl (aromatic sulfur) |

| BG16288: 5-oxo-N-(pyridin-3-yl)-1,4-thiazepane-3-carboxamide | C₁₁H₁₃N₃O₂S | 251.30 g/mol | Pyridin-3-yl (aromatic nitrogen) |

| BG16289: N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide | C₂₀H₂₄FNO₂S | 361.47 g/mol | Fluorophenyl, methoxy, cyclopentane-thiophene |

Key Observations:

- Electronic Effects : The target compound’s thiophene substituent is electron-rich due to sulfur’s lone pairs, contrasting with BG16288’s pyridine group, which introduces a basic nitrogen atom. This difference may influence hydrogen-bonding interactions or binding to hydrophobic pockets .

- Steric Bulk : BG16289’s bulky fluorophenyl and methoxy substituents suggest distinct pharmacokinetic profiles, possibly favoring longer metabolic half-life but complicating synthetic accessibility .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, analogous compounds with thiazepane or thiophene motifs are often explored as protease inhibitors or GPCR modulators. For example:

- Thiophene vs.

- Core Modifications : BG16289’s cyclopentane-thiophene core diverges from the thiazepane ring, which could shift activity toward lipid-soluble targets (e.g., central nervous system receptors) .

Biological Activity

5-oxo-N-(thiophen-2-ylmethyl)-1,4-thiazepane-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12N2O2S

- Molecular Weight : 240.29 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under various identifiers.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized to modulate signaling pathways involved in apoptosis and cell proliferation through the inhibition of certain enzymes and receptors.

Biological Activities

Recent studies have indicated several biological activities associated with this compound:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Research suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus reducing inflammation in various models.

- Antimicrobial Properties :

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the efficacy of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Studies suggest moderate absorption and bioavailability, with metabolism primarily occurring in the liver.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.